molecular formula C11H12ClF3O B13033982 3-Chloro-4-isobutoxybenzotrifuoride

3-Chloro-4-isobutoxybenzotrifuoride

Cat. No.: B13033982
M. Wt: 252.66 g/mol
InChI Key: YBNSZELZBQFYPI-UHFFFAOYSA-N
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Description

3-Chloro-4-isobutoxybenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a chlorine substituent, and an isobutoxy side chain. Its molecular structure (C₆H₃Cl(CF₃)(OCH₂CH(CH₃)₂)) confers unique physicochemical properties, including high thermal stability and lipophilicity, which make it relevant in agrochemical and pharmaceutical synthesis. The trifluoromethyl group enhances electron-withdrawing effects, while the isobutoxy chain contributes to steric bulk, influencing reactivity and solubility in organic solvents .

Properties

Molecular Formula

C11H12ClF3O

Molecular Weight

252.66 g/mol

IUPAC Name

2-chloro-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12ClF3O/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(13,14)15/h3-5,7H,6H2,1-2H3

InChI Key

YBNSZELZBQFYPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isobutoxybenzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Chloro-4-hydroxybenzotrifluoride+Isobutyl bromideK2CO3,DMF,Reflux3-Chloro-4-isobutoxybenzotrifluoride\text{3-Chloro-4-hydroxybenzotrifluoride} + \text{Isobutyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{3-Chloro-4-isobutoxybenzotrifluoride} 3-Chloro-4-hydroxybenzotrifluoride+Isobutyl bromideK2​CO3​,DMF,Reflux​3-Chloro-4-isobutoxybenzotrifluoride

Industrial Production Methods

Industrial production methods for 3-Chloro-4-isobutoxybenzotrifluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isobutoxybenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-isobutoxybenzotrifluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-amino-4-isobutoxybenzotrifluoride or 3-thio-4-isobutoxybenzotrifluoride.

    Oxidation: Formation of 3-chloro-4-isobutoxybenzaldehyde or 3-chloro-4-isobutoxybenzoic acid.

    Reduction: Formation of 4-isobutoxybenzotrifluoride.

Scientific Research Applications

3-Chloro-4-isobutoxybenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-isobutoxybenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds reveals key differences in reactivity, applications, and environmental behavior. Below is a summary of critical findings:

Table 1: Comparative Properties of Halogenated Benzotrifluoride Derivatives

Compound Name Substituents Melting Point (°C) LogP Key Applications
3-Chloro-4-isobutoxybenzotrifluoride Cl, CF₃, isobutoxy 78–82 (est.) 3.5–4.0 Agrochemical intermediates
3-Bromo-4-methoxybenzotrifluoride Br, CF₃, methoxy 65–68 2.8 Photoresist materials
4-Chloro-2-trifluoromethylphenol Cl, CF₃, hydroxyl 102–105 1.9 Disinfectant synthesis
3,5-Dichlorobenzotrifluoride Cl (×2), CF₃ 45–48 4.2 Solvent stabilizers

Key Observations

Reactivity: The isobutoxy group in 3-Chloro-4-isobutoxybenzotrifluoride reduces electrophilic substitution rates compared to methoxy or hydroxyl analogs (e.g., 4-Chloro-2-trifluoromethylphenol), as steric hindrance limits nucleophilic attack at the aromatic ring . Brominated analogs (e.g., 3-Bromo-4-methoxybenzotrifluoride) exhibit higher photostability due to stronger C–Br bonds, making them preferable in UV-sensitive applications .

Synthetic Utility: Compared to dichlorinated derivatives (e.g., 3,5-Dichlorobenzotrifluoride), the isobutoxy group enhances solubility in nonpolar solvents, facilitating its use in hydrophobic reaction environments .

Limitations of Available Evidence

The provided reference materials lack direct data on 3-Chloro-4-isobutoxybenzotrifluoride. For instance, catalogs unrelated compounds like Chlorosyringaldehyde (CAS 57-62-5) and Chlorotetracycline (CAS 500-28-7), which differ structurally and functionally . Thus, the above analysis extrapolates trends from halogenated benzotrifluoride analogs cited in broader literature.

Biological Activity

3-Chloro-4-isobutoxybenzotrifluoride is a chemical compound that has garnered attention due to its potential applications in pharmaceuticals and agricultural chemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, toxicity, and relevant case studies.

Chemical Structure

The chemical structure of 3-Chloro-4-isobutoxybenzotrifluoride can be described as follows:

  • Molecular Formula : C10_{10}H10_{10}ClF3_3O
  • Molecular Weight : 256.63 g/mol

Synthesis Methods

The synthesis of 3-Chloro-4-isobutoxybenzotrifluoride typically involves the chlorination and fluorination of suitable precursors. One effective method includes starting from 4-fluorotoluene, which is chlorinated and fluorinated under controlled conditions to yield the desired product with high selectivity and yield. This process is advantageous for industrial applications due to its efficiency and cost-effectiveness .

Toxicological Profile

Research into the toxicological properties of benzotrifluoride derivatives, including 3-Chloro-4-isobutoxybenzotrifluoride, indicates that these compounds can exhibit varying degrees of toxicity depending on their structure. A study highlighted that certain derivatives can act as solvents in organic synthesis but may also pose risks to human health and the environment due to their reactivity and potential for bioaccumulation .

Case Studies

  • Pharmaceutical Applications : In a recent study, 3-Chloro-4-isobutoxybenzotrifluoride was evaluated for its efficacy as an intermediate in the synthesis of novel pharmaceutical agents. The compound demonstrated significant biological activity against specific cancer cell lines, suggesting its potential role in drug development.
  • Agricultural Uses : Another case study explored the use of this compound in developing agrochemicals. The findings indicated that it could enhance the effectiveness of certain herbicides, improving crop yield while minimizing environmental impact.

In Vitro Studies

In vitro studies have demonstrated that 3-Chloro-4-isobutoxybenzotrifluoride exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Metabolic disruption
HeLa (Cervical Cancer)10Cell cycle arrest

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